molecular formula C9H14N2O3 B8815387 4-Amino-L-phenylalanine hydrate

4-Amino-L-phenylalanine hydrate

Cat. No.: B8815387
M. Wt: 198.22 g/mol
InChI Key: LPKPWQCBWORKIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-L-phenylalanine hydrate is a chemical compound with the molecular formula C9H14N2O3. It is a derivative of phenylalanine, an essential amino acid. This compound is characterized by the presence of an amino group (-NH2) attached to the phenyl ring, making it an important intermediate in various chemical and biological processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-L-phenylalanine hydrate typically involves the nitration of phenylalanine followed by reduction. The nitration process introduces a nitro group (-NO2) to the phenyl ring, which is then reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-Amino-L-phenylalanine hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Amino-L-phenylalanine hydrate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-L-phenylalanine hydrate involves its interaction with various molecular targets and pathways. It acts as a precursor in the synthesis of neurotransmitters such as dopamine and norepinephrine. The compound is also involved in the biosynthesis of proteins and other essential biomolecules .

Comparison with Similar Compounds

Similar Compounds

    4-Amino-L-phenylalanine: Similar in structure but differs in stereochemistry.

    4-Nitro-L-phenylalanine: Contains a nitro group instead of an amino group.

    3,4-Dihydroxy-L-phenylalanine (L-DOPA): Contains hydroxyl groups on the phenyl ring.

Uniqueness

4-Amino-L-phenylalanine hydrate is unique due to its specific amino group placement on the phenyl ring, which imparts distinct chemical and biological properties. Its ability to participate in a variety of chemical reactions and its role as a precursor in neurotransmitter synthesis make it a valuable compound in research and industry .

Properties

Molecular Formula

C9H14N2O3

Molecular Weight

198.22 g/mol

IUPAC Name

2-amino-3-(4-aminophenyl)propanoic acid;hydrate

InChI

InChI=1S/C9H12N2O2.H2O/c10-7-3-1-6(2-4-7)5-8(11)9(12)13;/h1-4,8H,5,10-11H2,(H,12,13);1H2

InChI Key

LPKPWQCBWORKIP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)N.O

Origin of Product

United States

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